molecular formula C24H21ClNP B1589382 Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride CAS No. 38700-15-1

Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride

Cat. No. B1589382
CAS RN: 38700-15-1
M. Wt: 389.9 g/mol
InChI Key: IUNXOGIHFLDANL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride” is a research chemical with the molecular formula C24H21ClNP . It is also known as “(2-Pyridinylmethyl)triphenylphosphonium chloride” and has a molecular weight of 389.87 g/mol .


Molecular Structure Analysis

The molecular structure of “Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride” consists of a phosphonium ion with three phenyl groups and a 2-pyridinylmethyl group attached to the phosphorus atom . The chloride ion is associated with the phosphonium ion to form a salt .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Synthesis of Stilbenes

    Triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride is used in the synthesis of cis-stilbene derivatives through Wittig reactions. These reactions involve the formation of multiply substituted stilbenes, demonstrating the compound's utility in complex organic syntheses (Shivaprakash et al., 2015).

  • Functional Materials Synthesis

    The compound serves as a precursor in the synthesis of phosphonium poly(ionic liquids) (PILs), which exhibit unique thermosensitive dispersant properties for carbon nanotubes. This application highlights its role in creating advanced materials with specific responses to temperature and ion concentration changes (Biswas et al., 2016).

Photovoltaic and Photosynthesis Cells

  • Metal-Organic Chromophores: Research on rhenium(i) tricarbonyl chloride complexes and ruthenium(ii) complexes incorporating phosphonate anchoring groups has been conducted to explore their potential in photovoltaic and photosynthesis cells. These studies underline the utility of phosphonium salts in developing immobilizable metal-organic chromophores for renewable energy applications (Braumüller et al., 2016).

Material Science and Engineering

  • Water-soluble Metal Complexes

    Water-soluble complexes derived from triphenyl(2-pyridinylmethyl)phosphonium chloride have shown significant potential in DNA binding, cleavage activity, and cytotoxicity, suggesting their application in nanotechnology and medical research (Mandegani et al., 2016).

  • Halogen Bond Evidence

    Triphenylhalophosphonium halides have provided direct evidence of multicentre halogen bonds, indicating a unique chemical interaction that could be exploited in designing novel molecular structures for various applications (Nikitin et al., 2013).

Nanotechnology and Biomedical Applications

  • Antibacterial and Antiviral Activities

    Novel quaternary phosphonium-type cationic polyacrylamide has been developed for its dual-functional antibacterial and antiviral activities. This highlights the potential of phosphonium salts in healthcare applications, particularly in hygiene products and water disinfection processes (Xue et al., 2014).

  • Mechanochemical Synthesis

    The solvent-free mechanochemical synthesis of phosphonium salts demonstrates an environmentally friendly approach to chemical synthesis, reducing the need for solvents and potentially hazardous chemicals (Balema et al., 2002).

properties

IUPAC Name

triphenyl(pyridin-2-ylmethyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NP.ClH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNXOGIHFLDANL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453659
Record name Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride

CAS RN

38700-15-1
Record name Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-(chloromethyl)pyridine hydrochloride (8.0 g, 48.8 mmol) in water (20 mL) was added K2CO3 (6.74 g, 48.7 mmol) portionwise. The resulting mixture was extracted four times with diethyl ether. The extracts were combined and washed twice with brine, dried and concentrated. The residue (5.78 g, 45.3 mmol) was dissolved in 1,4-dioxane (19 mL) and Ph3P (11.89 g, 45.3 mmol) was added. The mixture was heated at 110° C. overnight and then cooled to ambient temperature. The solid product was filtered, washed with ether, and dried under vacuum to give (2-pyridylmethyl)triphenylphosphonium chloride (15.78 g, 83%) as a pale solid.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
6.74 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
residue
Quantity
5.78 g
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
solvent
Reaction Step Two
Name
Quantity
11.89 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Picolyl chloride (7.4 g, 58 mmol) (from the hydrochloride) and triphenyl phosphine (16.7 g, 64 mmol) in toluene (100 ml) were heated at reflux for 18 hours. The reaction mixture was cooled in an ice-bath, the precipitated product filtered off and washed with toluene to yield the dried product.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 60 parts by volume of DMF, 6.4 parts of 2-picolyl chloride and 13.2 parts of triphenylphosphine is stirred at 100° C. under nitrogen for 4 hours. The crystals which have precipitated are filtered off with suction, washed with petroleum ether and dried. 12 parts=59% of theory of triphenyl-2-picolylphosphonium chloride are obtained.
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride
Reactant of Route 2
Reactant of Route 2
Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride
Reactant of Route 3
Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride
Reactant of Route 4
Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride
Reactant of Route 5
Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride
Reactant of Route 6
Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.